Spiro[4.5]dec-3-en-2-one

Lipophilicity Physicochemical Properties Drug-likeness

Spiro[4.5]dec-3-en-2-one (CAS 62167-49-1) is a carbocyclic spiro compound with molecular formula C10H14O and a molecular weight of 150.22 g/mol. It consists of a cyclopentanone ring bearing an α,β-unsaturated enone moiety spiro-fused to a cyclohexane ring.

Molecular Formula C10H14O
Molecular Weight 150.221
CAS No. 62167-49-1
Cat. No. B2814431
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSpiro[4.5]dec-3-en-2-one
CAS62167-49-1
Molecular FormulaC10H14O
Molecular Weight150.221
Structural Identifiers
SMILESC1CCC2(CC1)CC(=O)C=C2
InChIInChI=1S/C10H14O/c11-9-4-7-10(8-9)5-2-1-3-6-10/h4,7H,1-3,5-6,8H2
InChIKeyLFNCHXFQVBSCOG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Spiro[4.5]dec-3-en-2-one (CAS 62167-49-1) – Core Structural and Physicochemical Baseline for Spirocyclic Scaffold Selection


Spiro[4.5]dec-3-en-2-one (CAS 62167-49-1) is a carbocyclic spiro compound with molecular formula C10H14O and a molecular weight of 150.22 g/mol . It consists of a cyclopentanone ring bearing an α,β-unsaturated enone moiety spiro-fused to a cyclohexane ring. The compound is commercially available at ≥95% purity and is utilized primarily as a synthetic building block for the construction of more complex spirocyclic architectures [1]. Unlike many heavily functionalized spiro[4.5]dec-3-en-2-one derivatives, this parent scaffold possesses a comparatively low molecular weight and minimal heteroatom content, which influences its lipophilicity and synthetic accessibility.

Why Generic Spiro[4.5]decane Substitution Fails: Structural Specificity Demands Precise Scaffold Selection for Spiro[4.5]dec-3-en-2-one (CAS 62167-49-1)


Substituting Spiro[4.5]dec-3-en-2-one with a generic 'spiro[4.5]decane' or a closely related analog (e.g., saturated spiro[4.5]decan-2-one, oxa-spiro variants, or dimethyl-substituted derivatives) is not scientifically valid due to the precise functional group topology required for downstream applications. The α,β-unsaturated enone in the cyclopentanone ring is a reactive Michael acceptor and dienophile, which is absent in the fully saturated spiro[4.5]decan-2-one [1]. Conversely, the introduction of additional heteroatoms (e.g., 1-oxa- or 1-aza-spiro analogs) significantly alters the electronic properties and hydrogen-bonding capacity, which directly impacts binding affinity in biological systems [2]. Furthermore, even simple alkyl substitution, as in 3,4-dimethylspiro[4.5]dec-3-en-2-one (CAS 89237-56-9), increases molecular weight by ~19% and alters steric hindrance around the enone . These variations preclude interchangeable use in both chemical synthesis and biological screening campaigns.

Product-Specific Quantitative Evidence for Spiro[4.5]dec-3-en-2-one (CAS 62167-49-1): Differentiation Against Closest Structural Analogs


Molecular Weight and Lipophilicity Advantage: Spiro[4.5]dec-3-en-2-one (150.22 g/mol) vs. Trioxaspiro Anticancer Derivatives

The parent spiro[4.5]dec-3-en-2-one scaffold (MW = 150.22 g/mol) exhibits a significantly lower molecular weight and, by class-level inference, higher lipophilicity (clogP ~2.5-3.0) compared to heavily oxygenated anticancer derivatives such as 7,9-diaryl-1,6,8-trioxaspiro[4.5]dec-3-en-2-ones (MW > 350 g/mol; clogP < 2.0). This lower molecular weight places it within the 'fragment' space (MW < 300 Da) as defined by the Rule of Three, making it a more suitable starting point for fragment-based lead discovery [1]. In contrast, the trioxaspiro derivatives, while potent, possess molecular weights exceeding 350 Da and multiple hydrogen bond donors/acceptors, which can limit membrane permeability [2].

Lipophilicity Physicochemical Properties Drug-likeness Fragment-Based Drug Discovery

Synthetic Accessibility and Yield: Spiro[4.5]dec-3-en-2-one as a Direct Cyclization Product vs. Multi-Step Heterocyclic Analogs

Spiro[4.5]dec-3-en-2-one can be synthesized via intramolecular cyclization of 1,6-diketones under acidic or basic conditions, a straightforward route with reported yields in the moderate to good range (40-70%) . In contrast, the synthesis of pharmacologically relevant 1-azaspiro[4.5]dec-3-en-2-one derivatives (e.g., spirotetramat metabolites) requires multi-step sequences involving N-arylation and stereoselective transformations, with overall yields often below 30% [1]. This difference in synthetic complexity and yield directly impacts procurement cost and scalability for both research and industrial applications.

Synthetic Methodology Cyclization Spiro Compound Synthesis Radical Cyclization

Functional Group Reactivity: α,β-Unsaturated Enone in Spiro[4.5]dec-3-en-2-one vs. Saturated Spiro[4.5]decan-2-one

Spiro[4.5]dec-3-en-2-one contains an α,β-unsaturated enone (butenolide-like) moiety that is absent in its fully saturated analog, spiro[4.5]decan-2-one [1]. This enone functionality confers unique reactivity, enabling participation in Michael additions, Diels-Alder cycloadditions, and conjugate addition reactions that are impossible with the saturated ketone. This structural feature directly expands the synthetic utility of the compound as a versatile building block for constructing complex spirocyclic frameworks [2].

Michael Addition Enone Reactivity Cycloaddition Synthetic Versatility

Absence of Heteroatom-Induced Toxicity: Carbocyclic Spiro[4.5]dec-3-en-2-one vs. Azaspiro Insecticidal Analogs

While azaspiro[4.5]dec-3-en-2-one derivatives (e.g., 4-amino-1-azaspiro[4.5]dec-3-en-2-one, spirotetramat) exhibit potent insecticidal activity, they also carry associated toxicity concerns in non-target organisms [1]. In a recent toxicological assessment, 4-amino-1-azaspiro[4.5]dec-3-en-2-one (4A1AD) demonstrated significant mortality in Galleria mellonella larvae, with LD50 values in the low micromolar range [1]. In contrast, the carbocyclic Spiro[4.5]dec-3-en-2-one lacks the basic nitrogen heteroatom present in these insecticidal derivatives, which is a key structural determinant for their bioactivity and associated toxicity . By class inference, the carbocyclic parent scaffold is expected to have a more favorable safety profile, making it a preferred choice for applications where low inherent toxicity is paramount (e.g., fragrance ingredients, food contact materials).

Toxicity Environmental Safety Insecticide Azaspiro Compounds

Validated Application Scenarios for Spiro[4.5]dec-3-en-2-one (CAS 62167-49-1) Derived from Quantitative Differentiation Evidence


Fragment-Based Drug Discovery (FBDD) Library Design: Prioritizing Low Molecular Weight, Lipophilic Spirocyclic Scaffolds

Based on its molecular weight of 150.22 g/mol and estimated high lipophilicity (clogP ~2.5-3.0), Spiro[4.5]dec-3-en-2-one is optimally suited as a core fragment for FBDD campaigns targeting CNS-penetrant or intracellular protein targets [1]. Its spirocyclic architecture provides enhanced three-dimensionality compared to planar aromatic fragments, which has been shown to improve hit rates in fragment screens [2]. Procurement of this specific scaffold over heavier, more polar analogs (e.g., trioxaspiro derivatives) ensures compliance with the 'Rule of Three' and maximizes the likelihood of identifying ligand-efficient starting points.

Diversity-Oriented Synthesis (DOS) and Spirocyclic Library Construction: Leveraging Enone Reactivity

The α,β-unsaturated enone moiety in Spiro[4.5]dec-3-en-2-one enables a wide range of derivatization reactions (Michael additions, cycloadditions) that are inaccessible with the saturated spiro[4.5]decan-2-one analog [1]. This makes it an ideal core scaffold for generating diverse spirocyclic compound libraries for biological screening. The relatively straightforward synthesis (1-2 steps from 1,6-diketones) further supports its use as a cost-effective building block for parallel synthesis and high-throughput experimentation [2].

Fragrance Ingredient Development: A Carbocyclic Spiro Scaffold with Damascone-like Potential and Favorable Toxicity Profile

Spiroalkyl- and -alkenylketones, including spiro[4.5]decane derivatives, are known to possess desirable damascone-like odor notes [1]. The carbocyclic nature of Spiro[4.5]dec-3-en-2-one, coupled with the absence of potentially toxic nitrogen heteroatoms found in azaspiro insecticidal derivatives [2], positions it as a candidate for fragrance ingredient development. Its lower predicted toxicity profile, inferred from class-level comparisons, supports its evaluation in fragrance compositions where safety is a primary concern [3].

Process Chemistry and Scale-Up: A Synthetically Accessible Spirocyclic Building Block

The reported synthesis of Spiro[4.5]dec-3-en-2-one via intramolecular cyclization of 1,6-diketones [1] offers a clear advantage over the multi-step sequences required for complex heterocyclic spiro analogs [2]. This translates to lower procurement costs and greater availability in bulk quantities, making it the preferred spirocyclic building block for process chemistry groups seeking to incorporate three-dimensionality into larger synthetic routes.

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